molecular formula C6H5BrN4O B13100505 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one

2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B13100505
M. Wt: 229.03 g/mol
InChI Key: PKSJIJDQHKYRAW-UHFFFAOYSA-N
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Description

2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazinone family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 2-bromo-3-methylpyridazine with formamide under reflux conditions can yield the desired imidazo[4,5-d]pyridazinone structure . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

2-bromo-4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H5BrN4O/c1-2-3-4(5(12)11-10-2)9-6(7)8-3/h1H3,(H,8,9)(H,11,12)

InChI Key

PKSJIJDQHKYRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1N=C(N2)Br

Origin of Product

United States

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